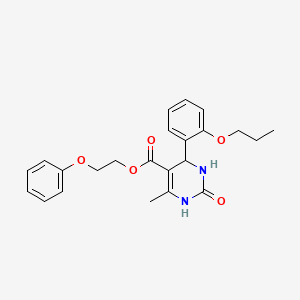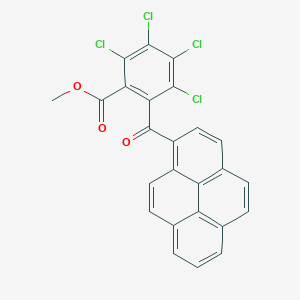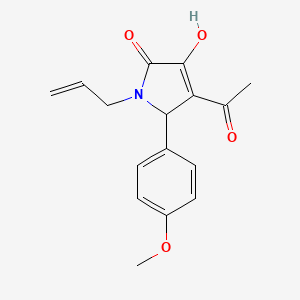![molecular formula C20H25ClN4O B4949474 N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea, commonly known as CPPU, is a synthetic cytokinin that has been widely used in plant biotechnology research. CPPU has been shown to promote cell division, delay senescence, enhance fruit set, and increase fruit size in various plant species.
Aplicaciones Científicas De Investigación
CPPU has been extensively used in plant biotechnology research for its ability to promote cell division and delay senescence. CPPU has been shown to increase fruit set and fruit size in various plant species such as grape, kiwifruit, apple, and peach. CPPU has also been used in tissue culture to induce shoot proliferation and enhance rooting. In addition, CPPU has been used in the production of seedless fruits, such as watermelon and grape, by promoting parthenocarpy.
Mecanismo De Acción
CPPU acts as a synthetic cytokinin that mimics the natural cytokinins produced by plants. CPPU promotes cell division by activating the cell cycle and stimulating the expression of genes involved in cell division. CPPU also delays senescence by inhibiting the expression of genes involved in senescence and promoting the expression of genes involved in stress response. CPPU enhances fruit set and fruit size by promoting cell division and elongation in the ovary and fruit.
Biochemical and Physiological Effects:
CPPU has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect plants from oxidative stress. CPPU also increases the concentration of soluble sugars and organic acids in fruits, which improves their flavor and nutritional value. CPPU has been reported to affect the expression of genes involved in various physiological processes such as photosynthesis, respiration, and hormone signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU is a useful tool for plant biotechnology research due to its ability to promote cell division and delay senescence. CPPU can be used to enhance fruit set and fruit size in various plant species, which has practical applications in agriculture. However, CPPU has some limitations for lab experiments. CPPU can be toxic to plants at high concentrations, and its effects on plant growth and development can vary depending on the plant species and developmental stage. CPPU can also interfere with hormone signaling pathways and affect the expression of genes involved in stress response.
Direcciones Futuras
CPPU has great potential for further research in plant biotechnology. Future studies could focus on optimizing the application of CPPU to enhance fruit quality and yield in different crops. The molecular mechanisms underlying the effects of CPPU on plant growth and development could be further elucidated by transcriptomic and proteomic analyses. The potential use of CPPU in plant stress tolerance and environmental adaptation could also be explored. Overall, CPPU is a promising tool for plant biotechnology research with many potential applications in agriculture.
Métodos De Síntesis
CPPU can be synthesized through a series of chemical reactions starting from 4-chlorobenzylamine and phenyl isocyanate. The final product is obtained through purification and recrystallization. The yield of CPPU synthesis is around 50-60%.
Propiedades
IUPAC Name |
1-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c21-17-7-9-19(10-8-17)25-15-13-24(14-16-25)12-4-11-22-20(26)23-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKEMYWRHLUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4949412.png)

![N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4949420.png)

![2-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4949440.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)

![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
